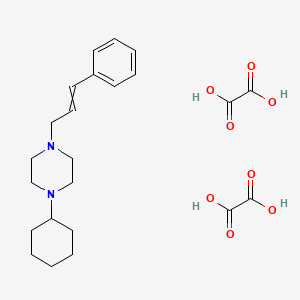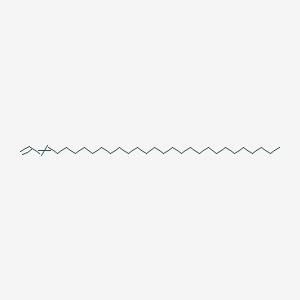![molecular formula C20H42O2 B14378617 3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane CAS No. 90105-23-0](/img/structure/B14378617.png)
3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane can be achieved through the Williamson Ether Synthesis . This method involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion from the corresponding alcohol .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Williamson Ether Synthesis, utilizing efficient mixing and temperature control to ensure high yields and purity. The choice of solvents and reaction conditions would be optimized to minimize side reactions and maximize the efficiency of the process.
化学反应分析
Types of Reactions
3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the carbon-oxygen bonds in the ether groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ether linkages.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides and alkoxides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as a solvent or intermediate in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane involves its interaction with molecular targets through its ether linkages. These interactions can influence various biochemical pathways, depending on the specific context in which the compound is used. The flexibility of the molecule, due to its rotatable bonds, allows it to adapt to different molecular environments .
相似化合物的比较
Similar Compounds
- 2-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)hexane
- 4-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)octane
Uniqueness
3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane is unique due to its specific molecular structure, which includes two ether groups and a flexible carbon chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
90105-23-0 |
|---|---|
分子式 |
C20H42O2 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
3-[1-(2-ethylhexoxy)butoxymethyl]heptane |
InChI |
InChI=1S/C20H42O2/c1-6-11-14-18(9-4)16-21-20(13-8-3)22-17-19(10-5)15-12-7-2/h18-20H,6-17H2,1-5H3 |
InChI 键 |
YDCSWJNEQZMYEY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC(CCC)OCC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


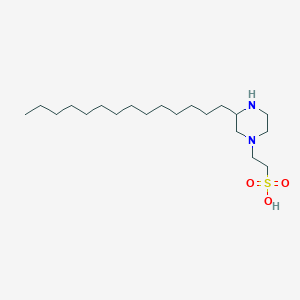
![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
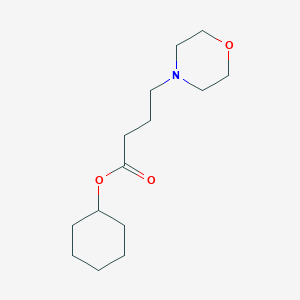
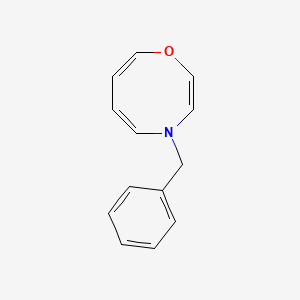

![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
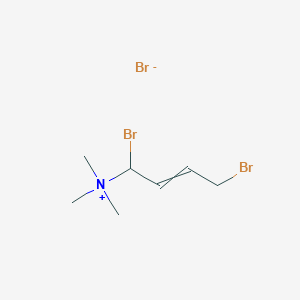
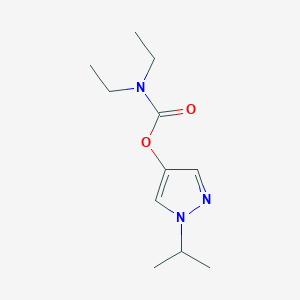
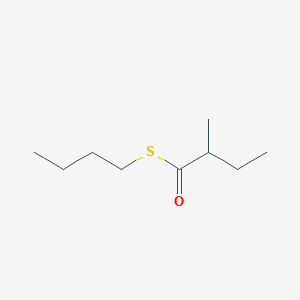
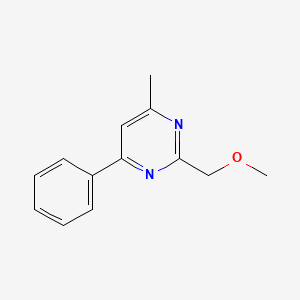
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
